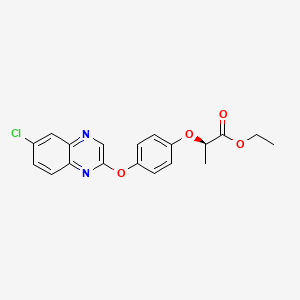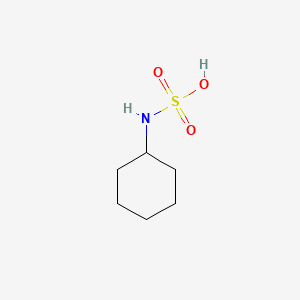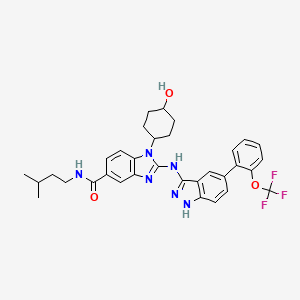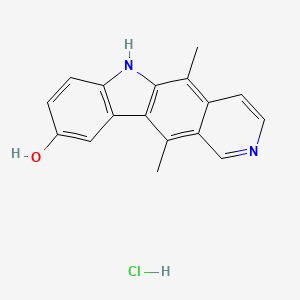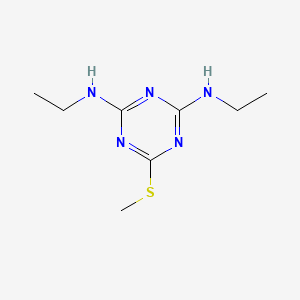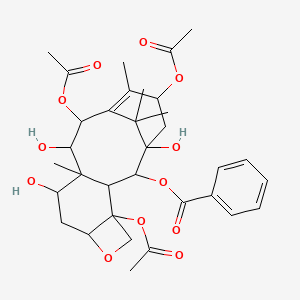
9-Dihydro-13-acétylbaccatine III
Vue d'ensemble
Description
9-Dihydro-13-acetylbaccatin III is a natural organic compound isolated from the Pacific yew tree (Taxus brevifolia) and related species . It is the most abundant taxane found in the needles of Taxus canadensis, the Canadian yew tree . This compound is an intermediate for taxol analog preparations .
Synthesis Analysis
9-Dihydro-13-acetylbaccatin III is a starting material for the synthesis of taxol and taxotere . It is used in the semi-synthesis of taxane intermediates useful in the preparation of paclitaxel and docetaxel . An efficient conversion of Taxus canadensis abundant taxane, 9-Dihydro-13-acetylbaccatin III to baccatin III is described .Molecular Structure Analysis
The molecular formula of 9-Dihydro-13-acetylbaccatin III is C33H42O12 . The molecular weight is 630.68 .Chemical Reactions Analysis
The chemical reactions involving 9-Dihydro-13-acetylbaccatin III are primarily related to its use as an intermediate in the synthesis of taxol and taxotere .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Dihydro-13-acetylbaccatin III include a molecular weight of 630.68 , a density of 1.3±0.1 g/cm3 , and a boiling point of 704.5±60.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthèse de médicaments anticancéreux
9-Dihydro-13-acétylbaccatine III: est un intermédiaire crucial dans la synthèse du paclitaxel , un agent anticancéreux puissant. Elle est extraite de l'if du Canada et utilisée pour produire du paclitaxel, qui est approuvé par la FDA pour le traitement de divers cancers, y compris le sarcome de Kaposi lié au SIDA, le cancer du sein, le cancer du poumon non à petites cellules et le cancer de l'ovaire .
Recherche sur l'activité biologique
Le composé présente une activité biologique significative en perturbant la mitose dans les cellules animales. Il empêche la déstabilisation des microtubules et la formation des fibres du fuseau, ce qui est essentiel pour la division cellulaire . Cette propriété est explorée pour des traitements potentiels contre les cancers en raison de sa capacité à inhiber la croissance des cellules tumorales à division rapide.
Source de taxanes
Comme le taxane le plus abondant trouvé dans l'if du Canada, la This compound sert de source pour d'autres recherches sur les taxanes . Les taxanes sont une classe de diterpènes présentant une gamme d'activités biologiques, y compris des propriétés anticancéreuses.
Chimie synthétique
Le composé est utilisé en chimie synthétique pour créer de nouveaux intermédiaires taxoliques. Il fournit un point d'entrée pour la synthèse de la baccatine III et de la 10-désacétylbaccatine, qui sont des précurseurs de taxanes plus complexes .
Études de modifications chimiques
Les chercheurs utilisent la This compound pour étudier les stratégies de protection et de déprotection sélectives. Ces stratégies sont cruciales pour la synthèse de divers analogues et dérivés du taxol, qui peuvent avoir différentes propriétés thérapeutiques .
Investigations pharmacologiques
Le composé est un point de départ pour le développement de nouveaux médicaments. Son rôle dans la synthèse du taxol et du taxotère, tous deux utilisés en chimiothérapie, en fait un composé précieux pour la recherche pharmacologique et le développement de médicaments .
Mécanisme D'action
Target of Action
9-Dihydro-13-acetylbaccatin III, also known as 13-Acetyl-9-dihydrobaccatin III, is a taxane . Taxanes are a series of closely related natural organic compounds isolated from the Pacific yew tree (Taxus brevifolia) and related species . The primary targets of taxanes are microtubules in animal cells .
Mode of Action
The compound interacts with its targets by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction disrupts mitosis, which is a critical process for cell division .
Biochemical Pathways
The affected pathway is the mitotic process in animal cells. By preventing microtubule destabilization and spindle fiber formation, 9-Dihydro-13-acetylbaccatin III disrupts the normal progression of mitosis . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, particularly in cells with a high replication rate such as tumor cells .
Pharmacokinetics
These properties can include rapid distribution into tissues, extensive binding to plasma proteins, metabolism by the liver, and excretion in bile . These factors can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 9-Dihydro-13-acetylbaccatin III’s action include the disruption of mitosis, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth, making it a potential antineoplastic agent .
Action Environment
The action, efficacy, and stability of 9-Dihydro-13-acetylbaccatin III can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPPFZJNKLMYBW-FAEUQDRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931386 | |
| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142203-65-4 | |
| Record name | 9-Dihydro-13-acetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142203-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dideacetylbaccatin VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 9-Dihydro-13-acetylbaccatin III and why is it significant?
A: 9-Dihydro-13-acetylbaccatin III (also known as 13-Acetyl-9-dihydrobaccatin III) is a naturally occurring taxane found in yew trees, particularly abundant in the needles of Taxus canadensis (Canada yew). [, ] It is a crucial precursor for the semi-synthesis of the anti-cancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). [, , ]
Q2: How does the structure of 9-Dihydro-13-acetylbaccatin III differ from paclitaxel?
A: While both compounds share the core taxane ring system, 9-Dihydro-13-acetylbaccatin III lacks the essential C-13 side chain present in paclitaxel, which is crucial for its anti-cancer activity. This difference makes 9-Dihydro-13-acetylbaccatin III a valuable starting material for semi-synthesis, allowing for the introduction of various side chains to create novel taxane derivatives with potentially improved pharmacological properties. [, ]
Q3: What is the major taxane found in most yew species?
A: Unlike other yew species that primarily accumulate 10-deacetylbaccatin III, Taxus canadensis stands out for having 9-Dihydro-13-acetylbaccatin III as its most abundant taxane. []
Q4: How does the concentration of 9-Dihydro-13-acetylbaccatin III fluctuate throughout the year in Taxus canadensis?
A: Research indicates that the concentration of 9-Dihydro-13-acetylbaccatin III, along with other taxanes like paclitaxel and 10-deacetylbaccatin III, varies significantly with the seasons. [] Peak concentrations are observed in late summer and early fall (August-September) after the growing season, while the lowest levels occur during active growth periods between April and July. [] This information is valuable for optimizing harvesting strategies to obtain the highest yields of 9-Dihydro-13-acetylbaccatin III.
Q5: How stable is 9-Dihydro-13-acetylbaccatin III in stored plant material?
A: Studies have shown that paclitaxel remains stable in dried Taxus canadensis needles stored at room temperature for at least one year. [] While specific research on the stability of 9-Dihydro-13-acetylbaccatin III under these conditions is lacking in the provided abstracts, the stability of paclitaxel suggests potential stability for other taxanes, including 9-Dihydro-13-acetylbaccatin III, under proper storage conditions.
Q6: Are there alternative sources of 9-Dihydro-13-acetylbaccatin III besides mature Taxus canadensis trees?
A: Research has investigated the taxane content of rooted cuttings from Taxus canadensis compared to mature trees. [] While the study found differences in the overall taxane profiles, it identified the presence of known taxanes, suggesting the potential of rooted cuttings as an alternative source for 9-Dihydro-13-acetylbaccatin III production. [] This finding opens avenues for developing more sustainable and controlled cultivation methods for obtaining this valuable compound.
Q7: Can cell cultures of Taxus canadensis be used to produce 9-Dihydro-13-acetylbaccatin III?
A: Yes, cell cultures of Taxus canadensis, when treated with methyl jasmonate, can produce 9-Dihydro-13-acetylbaccatin III. [, ] This method offers a promising alternative to extraction from yew trees, potentially leading to a more controlled and sustainable production system for this important compound.
Q8: How does methyl jasmonate influence taxoid production in Taxus canadensis cell cultures?
A: Methyl jasmonate acts as an elicitor, a compound that stimulates a defense response in plants. [, ] In Taxus canadensis cell cultures, methyl jasmonate elicitation significantly increases the production of various taxoids, including 9-Dihydro-13-acetylbaccatin III, paclitaxel, and baccatin VI. [, ] This finding highlights the potential of utilizing elicitors like methyl jasmonate for enhancing the production of valuable taxanes in plant cell cultures.
Q9: Have any chemical modifications been performed on 9-Dihydro-13-acetylbaccatin III?
A: Yes, researchers have conducted acid-catalyzed rearrangement and acyl migration studies on 9-Dihydro-13-acetylbaccatin III. [, ] This type of chemical modification research aims to understand the reactivity of 9-Dihydro-13-acetylbaccatin III and potentially lead to the development of new synthetic strategies for producing novel taxane derivatives with improved pharmacological properties.
Q10: What analytical techniques are used to identify and quantify 9-Dihydro-13-acetylbaccatin III?
A: High-performance liquid chromatography (HPLC) is a widely used technique for isolating and quantifying 9-Dihydro-13-acetylbaccatin III and other taxanes from plant material. [] Researchers often couple HPLC with various detection methods like UV spectroscopy and mass spectrometry to confirm the identity and purity of the isolated compounds. [, ]
Q11: What is the significance of the 9-dihydro group in 9-Dihydro-13-acetylbaccatin III?
A: The 9-dihydro group differentiates 9-Dihydro-13-acetylbaccatin III from other taxanes like baccatin III and 10-deacetylbaccatin III. [, ] This structural difference could potentially influence the reactivity and binding affinity of the molecule during chemical modifications or interactions with biological targets. Further research is needed to fully understand the implications of this structural variation on the compound's properties and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



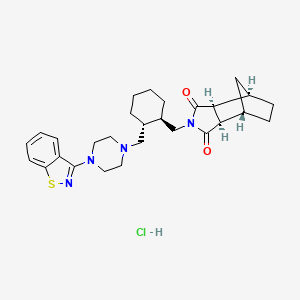
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
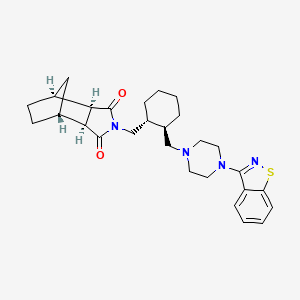
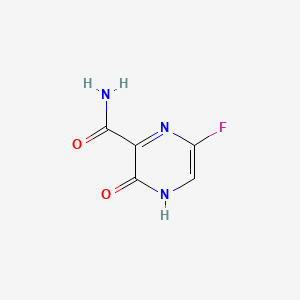
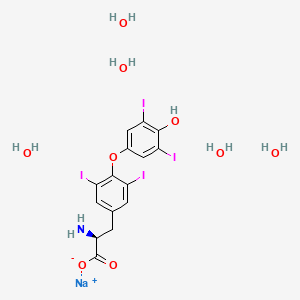

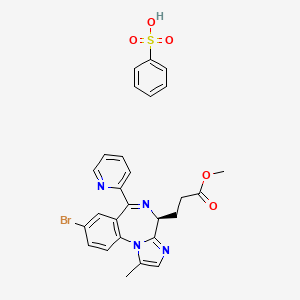
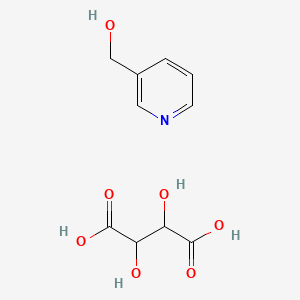
![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)
